
Larazotide
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La larazotida se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos se acoplan utilizando reactivos como N,N’-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt). Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de larazotida sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados para garantizar una alta eficiencia y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de Reacciones
La larazotida se somete principalmente a reacciones de formación y escisión de enlaces peptídicos. Típicamente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.
Reactivos y Condiciones Comunes
Formación de Enlaces Peptídicos: DIC, HOBt y N,N-diisopropiletilamina (DIPEA) se utilizan comúnmente.
Escisión de la Resina: El ácido trifluoroacético (TFA) se utiliza para escindir el péptido de la resina y eliminar los grupos protectores.
Productos Principales
El principal producto formado a partir de estas reacciones es el péptido de larazotida completamente ensamblado y purificado.
Aplicaciones Científicas De Investigación
Clinical Trials
- Phase II Trials : In initial studies, larazotide acetate was shown to alleviate gluten-induced symptoms in patients with celiac disease who were on a gluten-free diet. A notable trial demonstrated that a dosage of 0.5 mg significantly reduced gastrointestinal symptoms compared to placebo, while higher doses did not yield additional benefits .
- Phase III Trials : The most significant ongoing investigation was the CedLara trial, which aimed to assess the efficacy of this compound acetate as an adjunct therapy for patients with persistent symptoms despite adhering to a gluten-free diet. However, this trial faced challenges related to patient recruitment and was ultimately discontinued due to insufficient data to support continuation .
Summary of Findings from Clinical Trials
Study Phase | Dosage (mg) | Results |
---|---|---|
Phase II | 0.5 | Significant reduction in gastrointestinal symptoms compared to placebo (P = .022) |
Phase III | N/A | Discontinued due to insufficient patient recruitment and inconclusive results |
Potential Use in Other Conditions
Recent research has explored this compound's potential beyond celiac disease, particularly in treating complications associated with COVID-19, such as Multisystem Inflammatory Syndrome in Children (MIS-C). A study indicated that children treated with this compound acetate experienced a faster resolution of gastrointestinal symptoms and a decrease in inflammatory markers associated with COVID-19 compared to those not receiving the treatment .
Mechanism in Other Conditions
The hypothesis driving this application is based on the role of zonulin, a protein that modulates intestinal permeability. This compound, being structurally similar to zonulin, may help regulate gut permeability during inflammatory responses seen in conditions like MIS-C and potentially Kawasaki disease .
Case Studies and Research Insights
- Celiac Disease Management : A multicenter randomized controlled trial involving 342 adults demonstrated that this compound acetate significantly improved symptom management for patients on a gluten-free diet. The study highlighted reductions in abdominal pain and overall gastrointestinal symptom burden .
- Ischemic Injury Recovery : In an animal model study involving porcine subjects, this compound acetate was shown to enhance recovery from ischemic intestinal injury by improving transepithelial electrical resistance and reducing permeability .
- COVID-19 Related Symptoms : A clinical observation noted that children treated with this compound exhibited a more rapid decline in serum levels of inflammatory markers associated with COVID-19 compared to controls, suggesting its potential utility as an adjunct therapy in severe cases .
Mecanismo De Acción
La larazotida funciona como un inhibidor de la permeabilidad paracelular. En la enfermedad celíaca, bloquea los receptores de zonulina, previniendo el desensamblaje de las uniones estrechas y el aumento asociado en la permeabilidad intestinal. Esta acción ayuda a mantener la integridad de la barrera intestinal y reducir la respuesta inmunitaria desencadenada por el gluten .
Comparación Con Compuestos Similares
Compuestos Similares
Zonulina: Una proteína que regula la permeabilidad intestinal, pero la aumenta, lo que lleva a condiciones como la enfermedad celíaca.
Singularidad de la Larazotida
La larazotida es única en su acción específica sobre los receptores de zonulina y su capacidad para restaurar la integridad de la unión estrecha sin causar efectos secundarios significativos. Su eficacia en los ensayos clínicos para la enfermedad celíaca destaca su potencial como agente terapéutico .
Actividad Biológica
Larazotide acetate (LA) is an innovative synthetic peptide composed of eight amino acids, primarily recognized for its role as a tight junction (TJ) regulator . Initially derived from the Vibrio cholerae enterotoxin, it mimics the action of human zonulin, which modulates intestinal permeability. This compound is currently undergoing clinical trials for the treatment of celiac disease (CeD) and has shown promise in enhancing intestinal barrier function and reducing gluten-induced mucosal damage.
This compound operates by regulating tight junctions between epithelial cells in the intestine. Its primary mechanism involves:
- Promotion of Tight Junction Assembly : LA enhances the assembly of tight junction proteins, thus preventing the opening of these junctions which can lead to increased intestinal permeability.
- Actin Filament Rearrangement : It induces changes in actin filaments that support the structural integrity of tight junctions, effectively blocking gluten from penetrating the intestinal submucosa and triggering inflammatory responses .
Mechanism | Description |
---|---|
Tight Junction Assembly | Enhances the formation and stability of tight junctions |
Actin Filament Rearrangement | Modifies actin structures to maintain epithelial barrier integrity |
Inhibition of Gliadin Response | Prevents gliadin from causing inflammatory reactions in the intestinal wall |
Clinical Studies
- Celiac Disease Management : In Phase II clinical trials, this compound acetate was shown to limit gastrointestinal symptom severity in patients exposed to gluten. Compared to a placebo, patients receiving LA experienced significant improvements in their symptoms .
- Ischemic Injury Recovery : A study on porcine jejunum demonstrated that LA significantly improved recovery from ischemic injury at an optimal concentration of 1 µM. The treatment led to enhanced transepithelial electrical resistance (TER), indicating improved barrier function .
Case Studies
- Case Study 1 : A multicenter trial evaluated the efficacy of this compound acetate in patients with persistent symptoms of celiac disease. Results indicated that patients treated with LA reported fewer symptoms compared to those receiving a placebo, emphasizing its potential as an adjunct therapy alongside a gluten-free diet.
- Case Study 2 : Research involving ischemic injury models showed that LA not only restored barrier function but also reduced inflammatory markers associated with tissue damage, suggesting its dual role as a protective agent during mucosal injury recovery .
Antiviral Properties
Recent investigations have expanded the scope of this compound's biological activity to include antiviral potential against SARS-CoV-2. Studies indicated that derivatives of this compound exhibit binding affinity to the viral main protease (Mpro), essential for viral replication. This finding positions LA as a candidate for drug repurposing in response to viral infections .
Table 2: Antiviral Activity of this compound Derivatives
Derivative | Binding Affinity | Cell Membrane Permeability | Biological Activity |
---|---|---|---|
Original this compound | High | Moderate | Effective |
Derivative #2 | Moderate | High | Enhanced |
Derivative #6 | High | High | Most effective |
Propiedades
Key on ui mechanism of action |
AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine. |
---|---|
Número CAS |
258818-34-7 |
Fórmula molecular |
C32H55N9O10 |
Peso molecular |
725.8 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1 |
Clave InChI |
ORFLZNAGUTZRLQ-ZMBVWFSWSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN |
Apariencia |
Solid powder |
Key on ui other cas no. |
258818-34-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
GGVLVQPG |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Larazotide; AT-2347; AT 2347; AT2347; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.